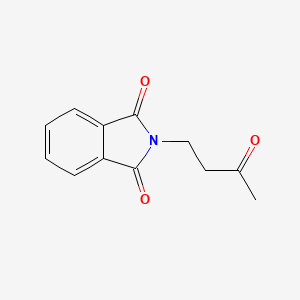

N-(3-Oxobutyl)phthalimide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 154919. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(3-oxobutyl)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-8(14)6-7-13-11(15)9-4-2-3-5-10(9)12(13)16/h2-5H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONTXCMXICQNNNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCN1C(=O)C2=CC=CC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20302891 | |

| Record name | N-(3-Oxobutyl)phthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20302891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3783-77-5 | |

| Record name | 2-(3-Oxobutyl)-1H-isoindole-1,3(2H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3783-77-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 154919 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003783775 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3783-77-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=154919 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(3-Oxobutyl)phthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20302891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Isoindole-1,3(2H)-dione, 2-(3-oxobutyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to N-(3-Oxobutyl)phthalimide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(3-Oxobutyl)phthalimide is a derivative of phthalimide, a versatile scaffold renowned in medicinal chemistry for its wide array of biological activities.[1][2] While specific research on this compound is not extensively documented in publicly available literature, its chemical structure suggests potential applications as an intermediate in organic synthesis and as a candidate for biological screening, particularly in the realm of anti-inflammatory and antimicrobial research. This guide provides a comprehensive overview of its probable synthesis, predicted properties, and potential therapeutic applications based on the known characteristics of the phthalimide pharmacophore.

Introduction to the Phthalimide Scaffold

Phthalimide, with the chemical formula C₆H₄(CO)₂NH, is an imide derivative of phthalic anhydride.[3] It serves as a crucial building block in the synthesis of a multitude of nitrogen-containing organic compounds.[3] The phthalimide framework is a key component in numerous pharmaceuticals, agrochemicals, and dyes. Its derivatives are known to exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, anticonvulsant, and anticancer properties.[1][2] The acidic nature of the N-H bond in phthalimide allows for its facile deprotonation and subsequent alkylation, a cornerstone of the Gabriel synthesis for preparing primary amines.[4]

Synthesis of this compound

The most probable and widely employed method for the synthesis of N-substituted phthalimides is the Gabriel Synthesis .[4][5][6][7][8][9] This reaction involves the nucleophilic substitution of an alkyl halide by the phthalimide anion.

General Reaction Scheme

The synthesis of this compound would proceed via the reaction of potassium phthalimide with a 4-halo-2-butanone (e.g., 4-chloro-2-butanone or 4-bromo-2-butanone).

Reaction: Potassium Phthalimide + 4-Halo-2-butanone → this compound + Potassium Halide

Detailed Experimental Protocol

While a specific protocol for this compound is not available, the following is a generalized procedure based on established Gabriel synthesis methodologies.[6][10]

Materials:

-

Phthalimide

-

Potassium Hydroxide (KOH) or Potassium Carbonate (K₂CO₃)

-

4-Chloro-2-butanone (or 4-Bromo-2-butanone)

-

Dimethylformamide (DMF) as solvent

-

Ethanol (for recrystallization)

Procedure:

-

Formation of Potassium Phthalimide: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phthalimide in anhydrous DMF. Add an equimolar amount of potassium hydroxide (or a slight excess of potassium carbonate). Heat the mixture gently (around 80-100 °C) with continuous stirring until the phthalimide has completely reacted to form a clear solution of potassium phthalimide.[10]

-

Alkylation: To the solution of potassium phthalimide, add a slight molar excess of 4-chloro-2-butanone dropwise. The reaction is typically carried out at an elevated temperature (e.g., 100-150 °C) for several hours.[10] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker of cold water to precipitate the crude this compound.

-

Purification: Collect the precipitate by vacuum filtration and wash it thoroughly with water to remove any unreacted potassium phthalimide and inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure this compound.

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of this compound via Gabriel synthesis.

Physicochemical Properties

Table 1: Physicochemical Properties of Phthalimide (for reference)

| Property | Value | Reference |

| Molecular Formula | C₈H₅NO₂ | [11] |

| Molar Mass | 147.13 g/mol | [11] |

| Appearance | White solid | [3] |

| Melting Point | 238 °C | [3] |

| Boiling Point | 336 °C (sublimes) | [3] |

| Solubility in Water | Slightly soluble | [3] |

| pKa | 8.3 | [3] |

For This compound , the molecular formula would be C₁₂H₁₁NO₃ and the molar mass would be 217.22 g/mol . The introduction of the oxobutyl group would likely lower the melting point and increase its solubility in organic solvents compared to the parent phthalimide.

Potential Biological Activities and Applications

While no specific biological studies on this compound have been found, the broader class of phthalimide derivatives has been extensively investigated for various therapeutic applications.

Anti-inflammatory Activity

Many N-substituted phthalimides have demonstrated significant anti-inflammatory properties.[2] The mechanism of action often involves the modulation of inflammatory pathways, such as the inhibition of pro-inflammatory cytokines like TNF-α and interleukins. Given this precedent, this compound could be a candidate for screening as an anti-inflammatory agent.

Antimicrobial and Antifungal Activity

Phthalimide derivatives have also been reported to possess antimicrobial and antifungal activities. The presence of the phthalimide core is thought to contribute to these properties. Therefore, this compound could be explored for its potential efficacy against various bacterial and fungal strains.

Intermediate in Drug Discovery

The ketone functional group in the oxobutyl side chain of this compound offers a reactive site for further chemical modifications. This makes the compound a potentially valuable intermediate for the synthesis of more complex molecules with tailored biological activities. For instance, the ketone could be reduced to an alcohol, converted to an amine via reductive amination, or used in various condensation reactions to build larger molecular scaffolds.

Signaling Pathway and Logical Relationship Diagram

As no specific biological data for this compound is available, a signaling pathway diagram cannot be constructed. However, a logical diagram illustrating the potential applications stemming from its synthesis can be presented.

Caption: Potential research and application pathways for this compound.

Conclusion

This compound represents an under-explored derivative of the pharmacologically significant phthalimide scaffold. While direct experimental data is currently lacking, its synthesis is readily achievable through the well-established Gabriel synthesis. Based on the extensive research on related phthalimide compounds, this compound holds promise as a candidate for biological screening, particularly for anti-inflammatory and antimicrobial activities. Furthermore, its chemical structure makes it a valuable intermediate for the development of novel therapeutic agents and other functional organic molecules. Further research is warranted to elucidate the specific properties and potential applications of this compound.

References

- 1. Phthalimide as a versatile pharmacophore scaffold: Unlocking its diverse biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phthalimides as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phthalimide - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Gabriel Synthesis [drugfuture.com]

- 6. Gabriel Synthesis | Thermo Fisher Scientific - TW [thermofisher.com]

- 7. Gabriel Phthalimide Synthesis: Mechanism, Steps, and Uses [eureka.patsnap.com]

- 8. Gabriel Synthesis [organic-chemistry.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. journals.indianapolis.iu.edu [journals.indianapolis.iu.edu]

- 11. Phthalimide | C8H5NO2 | CID 6809 - PubChem [pubchem.ncbi.nlm.nih.gov]

N-(3-Oxobutyl)phthalimide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3-Oxobutyl)phthalimide is a chemical compound belonging to the phthalimide class of molecules. Phthalimides are characterized by a phthalic anhydride-derived imide functional group, and N-substituted derivatives are of significant interest in medicinal chemistry and organic synthesis. The phthalimide moiety serves as a crucial pharmacophore, a molecular framework that is essential for a drug's biological activity. Its derivatives have demonstrated a wide range of therapeutic effects, including anti-inflammatory, analgesic, anticonvulsant, and anticancer properties. The hydrophobic nature of the phthalimide core allows for effective passage across biological membranes, making these compounds promising candidates for drug development. This technical guide provides a detailed overview of the chemical properties, synthesis, and potential biological significance of this compound and related N-substituted phthalimides.

Core Chemical Properties

While specific experimental data for this compound is not widely available in public literature, its properties can be predicted based on the well-characterized nature of the phthalimide scaffold and related N-substituted derivatives.

Table 1: General Chemical and Physical Properties of Phthalimide and Related Derivatives

| Property | Phthalimide (Parent Compound) | N-(4-Bromobutyl)phthalimide | N-Butylphthalimide |

| CAS Number | 85-41-6[1][2] | 5394-18-3 | 1515-72-6 |

| Molecular Formula | C₈H₅NO₂[1][2] | C₁₂H₁₂BrNO₂ | C₁₂H₁₃NO₂ |

| Molecular Weight | 147.13 g/mol [1][2] | 282.13 g/mol | 203.24 g/mol |

| Appearance | White solid[1] | - | - |

| Melting Point | 238 °C[1] | 76-80 °C | - |

| Boiling Point | 336 °C (sublimes)[1] | - | - |

| Solubility in Water | <0.1 g/100 mL (19.5 °C)[1] | Insoluble | - |

| Acidity (pKa) | 8.3[1] | - | - |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. The expected spectral features are based on the characteristic signals of the phthalimide group and the oxobutyl substituent.

Table 2: Expected Spectroscopic Data for this compound

| Spectroscopic Technique | Expected Features |

| ¹H NMR | Signals corresponding to the aromatic protons of the phthalimide ring (typically in the range of 7.7-7.9 ppm), and signals for the protons of the oxobutyl chain, including a singlet for the methyl group adjacent to the carbonyl, and triplets for the methylene groups. |

| ¹³C NMR | Resonances for the carbonyl carbons of the imide group (around 168 ppm), aromatic carbons, and the carbons of the oxobutyl chain, including the ketone carbonyl. |

| IR Spectroscopy | Characteristic strong absorption bands for the symmetric and asymmetric C=O stretching of the imide group (around 1770 and 1700 cm⁻¹), and a band for the C=O stretching of the ketone group (around 1715 cm⁻¹). |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of this compound, along with characteristic fragmentation patterns. |

Synthesis of N-Substituted Phthalimides: Experimental Protocols

The primary method for the synthesis of N-substituted phthalimides is the Gabriel synthesis. This reaction involves the N-alkylation of potassium phthalimide with a suitable alkyl halide.

Experimental Protocol: Gabriel Synthesis of N-Alkylphthalimides

This protocol describes a general procedure for the synthesis of N-substituted phthalimides.

Materials:

-

Phthalimide

-

Potassium hydroxide (KOH) or Potassium carbonate (K₂CO₃)

-

Appropriate alkyl halide (e.g., 1-bromo-3-butanone for the synthesis of this compound)

-

Dimethylformamide (DMF) or another suitable solvent

-

Hydrazine hydrate or a strong acid/base for deprotection (if the primary amine is the desired product)

Procedure:

-

Formation of Potassium Phthalimide: Phthalimide is reacted with potassium hydroxide in ethanol or potassium carbonate in a suitable solvent to form the potassium salt of phthalimide. This creates a potent nucleophile.

-

N-Alkylation: The potassium phthalimide is then treated with an alkyl halide. The phthalimide anion acts as a nucleophile and displaces the halide in an SN2 reaction to form the N-alkylphthalimide.

-

Work-up and Purification: The reaction mixture is typically poured into water to precipitate the product. The solid product is then collected by filtration, washed, and can be further purified by recrystallization.

Caption: General workflow for the Gabriel synthesis of N-alkylphthalimides.

Biological Activity and Signaling Pathways

Phthalimide derivatives are known to exert their biological effects through various mechanisms, often involving the modulation of inflammatory pathways. While the specific biological activity of this compound has not been extensively reported, related compounds have shown significant anti-inflammatory properties.

One of the key targets for many anti-inflammatory drugs is the inhibition of nitric oxide (NO) production. Overproduction of NO is a hallmark of various inflammatory conditions. The synthesis of inducible nitric oxide synthase (iNOS) is a critical step in this process. Some phthalimide derivatives have been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). These cytokines play a central role in orchestrating the inflammatory response.

The anti-inflammatory effects of certain phthalimides are associated with the downregulation of the Toll-like receptor 4 (TLR4) signaling pathway. TLR4 activation by lipopolysaccharide (LPS) triggers a cascade of intracellular signaling events that lead to the production of inflammatory mediators.

Caption: Potential anti-inflammatory signaling pathway modulated by phthalimide derivatives.

Conclusion

This compound represents a molecule of interest within the broader class of N-substituted phthalimides. While specific data for this compound is limited, the well-established chemistry and biological activity of the phthalimide scaffold provide a strong foundation for predicting its properties and potential applications. The synthetic accessibility via the Gabriel synthesis and the known anti-inflammatory potential of related compounds make this compound and its analogues valuable targets for further investigation in drug discovery and development. Future research should focus on the detailed characterization of its physicochemical properties, elucidation of its specific biological mechanisms of action, and exploration of its therapeutic potential.

References

An In-depth Technical Guide to the Molecular Structure of N-(3-Oxobutyl)phthalimide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(3-Oxobutyl)phthalimide, also known as 2-(3-oxobutyl)isoindole-1,3-dione, is a chemical compound with the molecular formula C₁₂H₁₁NO₃. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, and synthesis. Detailed experimental protocols and spectroscopic data are presented to facilitate its use in research and development. This document is intended for professionals in the fields of medicinal chemistry, organic synthesis, and materials science who are interested in the applications of phthalimide derivatives. Such applications include their roles as intermediates in the synthesis of pharmaceuticals, agrochemicals, and polymers.

Molecular Structure and Properties

This compound is a derivative of phthalimide, characterized by the presence of a 3-oxobutyl group attached to the nitrogen atom of the isoindole-1,3-dione core.

Chemical and Physical Properties

The key chemical and physical properties of this compound are summarized in the table below. These properties are essential for its handling, characterization, and application in various chemical processes.

| Property | Value | Source |

| CAS Number | 3783-77-5 | [1][2] |

| Molecular Formula | C₁₂H₁₁NO₃ | [3] |

| Molecular Weight | 217.22 g/mol | [3] |

| Appearance | White solid | [3] |

| Purity | ≥ 95% (by NMR) | [3] |

| Predicted Boiling Point | 366.8 °C at 760 mmHg | [3] |

| Predicted Density | 1.275 g/cm³ | [3] |

| Storage Conditions | Store at room temperature under an inert atmosphere. | [3] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a nucleophilic substitution reaction, a variant of the Gabriel synthesis. This method involves the reaction of potassium phthalimide with a suitable 4-carbon electrophile bearing a ketone functional group.

General Reaction Scheme

The logical workflow for the synthesis of this compound is depicted in the following diagram.

Detailed Experimental Protocol

This protocol outlines a general procedure for the synthesis of this compound based on the Gabriel synthesis methodology.

Materials:

-

Potassium phthalimide

-

4-chloro-2-butanone

-

Anhydrous N,N-dimethylformamide (DMF)

-

Dichloromethane

-

Distilled water

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Equipment for recrystallization

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve potassium phthalimide (1 equivalent) in anhydrous DMF.

-

Add 4-chloro-2-butanone (1.1 equivalents) to the solution.

-

Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into a separatory funnel containing dichloromethane and wash with distilled water three times to remove DMF and inorganic salts.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a white solid.

Spectroscopic Characterization

The molecular structure of this compound can be confirmed using various spectroscopic techniques.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available in search results |

Note: While a direct spectrum was located, the peak data was not explicitly provided in the search results.[4]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is used to identify the carbon skeleton of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| Data not available in search results |

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of specific functional groups within the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1770 | Strong | Asymmetric C=O stretching (imide) |

| ~1715 | Strong | Symmetric C=O stretching (imide) |

| ~1710 | Strong | C=O stretching (ketone) |

| ~1600, ~1470 | Medium | C=C stretching (aromatic) |

| ~1380 | Medium | C-N stretching |

Note: The values are approximate and based on typical IR frequencies for phthalimides and ketones.

Mass Spectrometry

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight.

| m/z | Interpretation |

| 217.07 | [M]⁺, Molecular ion |

| 160.04 | [M - C₃H₅O]⁺ |

| 148.04 | [M - C₄H₅O₂]⁺ |

| 104.03 | [C₇H₄O]⁺ |

| 76.02 | [C₆H₄]⁺ |

Note: The fragmentation pattern is predicted based on the structure and common fragmentation pathways of phthalimides.

Applications in Research and Development

This compound serves as a versatile building block in several areas:

-

Pharmaceutical Development: It is a key intermediate in the synthesis of various pharmaceutical compounds, potentially contributing to the development of drugs with anti-inflammatory and analgesic properties.[3]

-

Organic Synthesis: Its ketone functionality allows for a variety of chemical transformations, making it a valuable intermediate for the construction of more complex molecules.[3]

-

Agrochemical Chemistry: The phthalimide moiety is present in some fungicides, and this compound could be explored for the development of new agrochemicals.

-

Materials Science: It can be incorporated into polymers to enhance their thermal stability and mechanical properties.[3]

Conclusion

This compound is a valuable compound with a well-defined molecular structure and diverse potential applications. This guide provides essential technical information to support its synthesis, characterization, and utilization in scientific research and industrial development. The detailed methodologies and spectroscopic data serve as a foundational resource for researchers working with this and related phthalimide derivatives.

References

- 1. 2-(3-oxobutyl)isoindoline-1,3-dione | 3783-77-5 [chemicalbook.com]

- 2. 2-(3-oxobutyl)isoindoline-1,3-dione price,buy 2-(3-oxobutyl)isoindoline-1,3-dione - chemicalbook [m.chemicalbook.com]

- 3. 2-(3-Oxobutyl)isoindoline-1,3-dione [myskinrecipes.com]

- 4. 2-(3-oxobutyl)isoindoline-1,3-dione(3783-77-5) 1H NMR [m.chemicalbook.com]

N-(3-Oxobutyl)phthalimide: A Technical Guide for Researchers

CAS Number: 3783-77-5

This technical guide provides an in-depth overview of N-(3-Oxobutyl)phthalimide, also known as 2-(3-oxobutyl)isoindole-1,3-dione. It is intended for researchers, scientists, and professionals in drug development who are interested in the chemical properties, synthesis, and potential biological activities of this compound.

Chemical and Physical Properties

This compound is a derivative of phthalimide with a ketone-containing butyl group attached to the nitrogen atom. Its chemical structure combines the rigid phthalimide ring with a flexible, functionalized side chain, making it a valuable intermediate in organic synthesis.

| Property | Value | Reference |

| CAS Number | 3783-77-5 | [1][2] |

| Molecular Formula | C₁₂H₁₁NO₃ | [2] |

| Molecular Weight | 217.22 g/mol | [2] |

| Boiling Point | 366.8 °C at 760 mmHg | [2] |

| Density (Predicted) | 1.275 g/cm³ | [2] |

Synthesis of this compound

The synthesis of this compound can be achieved through a Michael addition reaction between phthalimide and methyl vinyl ketone. This method is a common strategy for the N-alkylation of phthalimides and related compounds.

Experimental Protocol: Synthesis via Michael Addition

This protocol is based on the general principles of the Gabriel synthesis and related Michael additions of phthalimides to α,β-unsaturated ketones.

Materials:

-

Phthalimide

-

Methyl vinyl ketone

-

A basic catalyst (e.g., sodium ethoxide, potassium carbonate, or a tertiary amine like triethylamine)

-

Anhydrous solvent (e.g., ethanol, acetonitrile, or dimethylformamide (DMF))

-

Hydrochloric acid (HCl) for neutralization

-

Distilled water

-

Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phthalimide in the chosen anhydrous solvent.

-

Addition of Base: Add a catalytic amount of the base to the solution. The base will deprotonate the phthalimide, forming the more nucleophilic phthalimide anion.

-

Addition of Michael Acceptor: Slowly add methyl vinyl ketone to the reaction mixture at room temperature. An exothermic reaction may be observed.

-

Reaction: Stir the mixture at room temperature or gently heat to reflux for a period of time, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and neutralize it with a dilute solution of hydrochloric acid.

-

Extraction: If a precipitate forms, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure and extract the residue with an organic solvent and water.

-

Purification: Dry the organic layer over an anhydrous drying agent, filter, and concentrate the solvent to obtain the crude product. The crude this compound can be purified by recrystallization or column chromatography.

Logical Workflow for Synthesis:

Caption: Synthesis workflow for this compound.

Potential Biological Activity and Experimental Protocols

While specific biological studies on this compound are not extensively reported in publicly available literature, the phthalimide scaffold is present in numerous compounds with a wide range of biological activities, including anti-inflammatory, analgesic, and immunomodulatory effects.[3][4] The well-known drug thalidomide, a phthalimide derivative, is a potent immunomodulator.

Given the structural features of this compound, it is a candidate for investigation as an anti-inflammatory agent. A plausible mechanism of action for anti-inflammatory phthalimides involves the inhibition of pro-inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway.[5][6]

Potential Signaling Pathway: NF-κB Inhibition

The NF-κB signaling pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as tumor necrosis factor-alpha (TNF-α) or interleukin-1 beta (IL-1β), lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of genes encoding inflammatory mediators. Many anti-inflammatory compounds exert their effects by inhibiting one or more steps in this cascade.

Caption: Potential inhibition of the NF-κB signaling pathway.

Experimental Protocol: In Vitro Anti-inflammatory Assay (TNF-α and IL-6 Inhibition)

This protocol describes a general method to assess the potential anti-inflammatory activity of this compound by measuring the inhibition of TNF-α and IL-6 production in lipopolysaccharide (LPS)-stimulated macrophages.

Cell Line:

-

RAW 264.7 (murine macrophage cell line) or THP-1 (human monocytic cell line, differentiated into macrophages with PMA)

Materials:

-

This compound

-

Lipopolysaccharide (LPS) from E. coli

-

Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

Phosphate-buffered saline (PBS)

-

ELISA kits for mouse or human TNF-α and IL-6

-

Cell viability assay kit (e.g., MTT or CellTiter-Glo®)

Procedure:

-

Cell Culture and Seeding: Culture the macrophage cell line according to standard protocols. Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in cell culture medium. Add the different concentrations of the compound to the cells and incubate for a pre-determined time (e.g., 1-2 hours).

-

LPS Stimulation: Add LPS to the wells to a final concentration that induces a robust inflammatory response (e.g., 100 ng/mL to 1 µg/mL). Include a vehicle control (no compound, with LPS) and a negative control (no compound, no LPS).

-

Incubation: Incubate the plate for a suitable period to allow for cytokine production (e.g., 6-24 hours).

-

Supernatant Collection: After incubation, centrifuge the plate and carefully collect the cell culture supernatants.

-

Cytokine Measurement: Measure the concentrations of TNF-α and IL-6 in the supernatants using the respective ELISA kits, following the manufacturer's instructions.

-

Cell Viability Assay: To ensure that the observed reduction in cytokine levels is not due to cytotoxicity, perform a cell viability assay on the remaining cells in the plate.

-

Data Analysis: Calculate the percentage inhibition of TNF-α and IL-6 production for each concentration of this compound compared to the vehicle control. Determine the IC₅₀ value (the concentration that causes 50% inhibition).

Workflow for In Vitro Anti-inflammatory Assay:

Caption: Workflow for in vitro anti-inflammatory screening.

Conclusion

This compound is a readily synthesizable compound with potential for further investigation in drug discovery, particularly in the area of anti-inflammatory agents. The provided experimental protocols for its synthesis and for the in vitro evaluation of its anti-inflammatory activity offer a starting point for researchers interested in exploring the therapeutic potential of this and related phthalimide derivatives. Further studies are warranted to elucidate its precise mechanism of action and to evaluate its efficacy and safety in preclinical models.

References

- 1. researchgate.net [researchgate.net]

- 2. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phthalimides as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evaluation of analgesic and anti-inflammatory activities of a new isoindoline-1,3-dione derivative - Trukhanova - Farmaciya (Pharmacy) [journals.eco-vector.com]

- 5. [PDF] NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? | Semantic Scholar [semanticscholar.org]

- 6. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 2-(3-Oxobutyl)isoindoline-1,3-dione

Abstract: This document provides a comprehensive technical overview of N-(3-Oxobutyl)phthalimide, with its systematic IUPAC name being 2-(3-Oxobutyl)isoindoline-1,3-dione. It is a key intermediate in organic synthesis, particularly in the development of pharmaceuticals and advanced materials. This guide details its chemical and physical properties, outlines established experimental protocols for its synthesis via the Gabriel reaction, and discusses its primary applications. The content is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Introduction and IUPAC Nomenclature

This compound is an organic compound belonging to the N-substituted phthalimide family. The phthalimide group acts as a masked form of ammonia, making it a crucial reagent in the controlled synthesis of primary amines. The systematic and preferred IUPAC name for this compound is 2-(3-Oxobutyl)isoindoline-1,3-dione .[1][2][3] The parent structure, phthalimide, is systematically named isoindole-1,3-dione.[2] This compound is valued for its role as a stable, crystalline intermediate that facilitates the introduction of a 3-oxobutylamino group into various molecular scaffolds.

Chemical and Physical Properties

The fundamental properties of 2-(3-Oxobutyl)isoindoline-1,3-dione are summarized below. This data is critical for its handling, reaction setup, and purification.

| Property | Value | Reference(s) |

| IUPAC Name | 2-(3-Oxobutyl)isoindoline-1,3-dione | [1][3] |

| CAS Number | 3783-77-5 | [4][5][6] |

| Molecular Formula | C₁₂H₁₁NO₃ | [4][6] |

| Molecular Weight | 217.22 g/mol | [4][6] |

| Boiling Point | 366.8 °C at 760 mmHg | [4] |

| Density (Predicted) | 1.275 g/cm³ | [4] |

| MDL Number | MFCD00458653 | [4] |

| Storage | Room temperature, inert atmosphere | [4] |

Synthesis and Experimental Protocols

The primary route for synthesizing 2-(3-Oxobutyl)isoindoline-1,3-dione is through the Gabriel synthesis, a robust method for preparing primary amines from alkyl halides.[7][8][9] In this context, the target compound is a key intermediate.

General Protocol: Gabriel Synthesis of 2-(3-Oxobutyl)isoindoline-1,3-dione

This procedure involves the N-alkylation of potassium phthalimide with a suitable alkyl halide.[7][10][11]

Step 1: Preparation of Potassium Phthalimide (Nucleophile)

-

Reagents: Phthalimide, Potassium Hydroxide (KOH).

-

Procedure: Phthalimide is treated with an equimolar amount of potassium hydroxide in a suitable solvent, such as ethanol. The acidity of the N-H proton (pKa ≈ 8.3) allows for easy deprotonation by the base, forming the potassium salt of phthalimide.[11][12] This salt is a potent nitrogen nucleophile.

Step 2: N-Alkylation (SN2 Reaction)

-

Reagents: Potassium phthalimide, 4-halobutan-2-one (e.g., 4-chlorobutan-2-one or 4-bromobutan-2-one), Dimethylformamide (DMF) or other polar aprotic solvent.[9][11]

-

Procedure: The prepared potassium phthalimide is dissolved in DMF. The alkyl halide (4-halobutan-2-one) is added to the solution. The mixture is heated (typically between 60-100 °C) to facilitate a nucleophilic substitution (SN2) reaction. The phthalimide anion displaces the halide, forming a new carbon-nitrogen bond and yielding the desired product, 2-(3-Oxobutyl)isoindoline-1,3-dione.

-

Work-up: Upon completion (monitored by TLC), the reaction mixture is cooled and poured into water to precipitate the crude product. The solid is then collected by filtration, washed, and purified by recrystallization (e.g., from ethanol).

Role as an Intermediate in Amine Synthesis

While 2-(3-Oxobutyl)isoindoline-1,3-dione is a stable compound, its primary utility lies in its role as a precursor to 4-aminobutan-2-one, a primary amine. The phthalimide group can be removed to "liberate" the amine.

Experimental Protocol: Cleavage of the Phthalimide Group

The Ing-Manske procedure is a common and milder alternative to strong acid or base hydrolysis for cleaving the N-alkylphthalimide.[7][9]

-

Reagents: 2-(3-Oxobutyl)isoindoline-1,3-dione, Hydrazine hydrate (N₂H₄·H₂O), Ethanol.

-

Procedure: The N-substituted phthalimide is dissolved in refluxing ethanol. Hydrazine hydrate is added to the solution, and the mixture is refluxed. The hydrazine attacks the carbonyl carbons of the imide, leading to the formation of the desired primary amine (4-aminobutan-2-one) and a stable, insoluble phthalhydrazide byproduct.

-

Work-up: After cooling, the phthalhydrazide precipitate is removed by filtration. The filtrate, containing the primary amine, can then be subjected to further purification, typically through distillation or extraction after acidification/basification steps.

Applications in Research and Development

2-(3-Oxobutyl)isoindoline-1,3-dione is a versatile building block with applications across several scientific domains.

-

Pharmaceutical Development: It serves as a key intermediate in the synthesis of various pharmaceutical agents, particularly those being investigated for anti-inflammatory and analgesic properties.[13][14] The phthalimide moiety is present in several drugs, including thalidomide and apremilast.[12]

-

Organic Synthesis: Its structure, featuring a ketone functionality, enhances its reactivity and makes it a valuable precursor for creating more complex heterocyclic molecules and active pharmaceutical ingredients (APIs).[4][13]

-

Material Science: The compound can be incorporated into polymer formulations. Its unique structure can be modified to enhance material properties such as thermal stability and mechanical strength in polymers and coatings.[13]

-

Agrochemicals and Dyes: It is used as an intermediate in the production of agrochemicals and contributes to the stability and color properties of certain dyes and pigments.[4][13]

References

- 1. N-(3-Butynyl)phthalimide | C12H9NO2 | CID 11171619 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Phthalimide | C8H5NO2 | CID 6809 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-(2,3-Epoxypropyl)phthalimide | C11H9NO3 | CID 21601 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-(3-Oxobutyl)isoindoline-1,3-dione [myskinrecipes.com]

- 5. 2-(3-oxobutyl)isoindoline-1,3-dione | 3783-77-5 [chemicalbook.com]

- 6. capotchem.com [capotchem.com]

- 7. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 8. jk-sci.com [jk-sci.com]

- 9. Gabriel Synthesis (Chapter 50) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 10. Gabriel Synthesis [organic-chemistry.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Phthalimide - Wikipedia [en.wikipedia.org]

- 13. chemimpex.com [chemimpex.com]

- 14. media.neliti.com [media.neliti.com]

An In-depth Technical Guide to the Physical Properties of N-(3-Oxobutyl)phthalimide

For Researchers, Scientists, and Drug Development Professionals

Estimated Physical Properties

The physical properties of N-(3-Oxobutyl)phthalimide are influenced by its molecular structure, which includes a planar phthalimide ring system and a flexible butyl chain with a ketone functional group. The presence of the polar carbonyl groups in both the phthalimide moiety and the side chain suggests that this compound is a polar molecule. This polarity will significantly impact its melting point, boiling point, and solubility.

It is anticipated that this compound is a solid at room temperature. Its melting point is likely to be lower than that of the parent phthalimide due to the introduction of the flexible, non-planar butyl side chain, which can disrupt the crystal lattice packing. The presence of the ketone group may lead to a slightly higher melting point compared to a simple N-butylphthalimide due to dipole-dipole interactions. The boiling point is expected to be significantly higher than that of phthalimide due to the increase in molecular weight.

The solubility of this compound is predicted to be low in water but good in many common organic solvents. The phthalimide group itself has limited water solubility[1]. While the oxobutyl group adds some polarity, the overall molecule remains largely non-polar. It is expected to be soluble in polar aprotic solvents like acetone and ethyl acetate, as well as in alcohols and chlorinated solvents[2][3][4].

Comparative Data of Related Phthalimides

To provide a more quantitative estimation, the following table summarizes the known physical properties of phthalimide and several N-substituted derivatives. This data serves as a valuable reference for predicting the properties of this compound.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility |

| Phthalimide | C₈H₅NO₂ | 147.13 | 238 | 336 (sublimes) | Slightly soluble in water; soluble in alkaline solutions, acetic acid[1][5][6] |

| N-Methylphthalimide | C₉H₇NO₂ | 161.16 | 129-132 | 286 | Soluble in DMSO, methanol[7] |

| N-Ethylphthalimide | C₁₀H₉NO₂ | 175.19 | 78-80 | - | Data not readily available |

| N-n-Butylphthalimide | C₁₂H₁₃NO₂ | 203.24 | 33-36 | 311-313 | Data not readily available |

| N-(Phenylthio)phthalimide | C₁₄H₉NO₂S | 255.29 | 160-163 | 432 | Soluble in DMSO[8] |

| This compound (Estimated) | C₁₂H₁₁NO₃ | 217.22 | Likely between 70-100 | >300 | Slightly soluble in polar organic solvents |

Experimental Protocols

The Gabriel synthesis is a robust method for the preparation of N-substituted phthalimides from primary alkyl halides[9][10][11][12].

Materials:

-

Potassium phthalimide

-

4-halo-2-butanone (e.g., 4-chloro-2-butanone or 4-bromo-2-butanone)

-

Anhydrous N,N-dimethylformamide (DMF) or acetone

-

Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer, heating mantle)

-

Reagents for work-up and purification (e.g., water, organic solvent for extraction, drying agent, silica gel for chromatography)

Procedure:

-

In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve potassium phthalimide (1.0 equivalent) in anhydrous DMF.

-

To this solution, add 4-halo-2-butanone (1.0-1.2 equivalents) dropwise at room temperature.

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into a beaker containing ice-water to precipitate the crude product.

-

Collect the solid product by vacuum filtration and wash it with cold water.

-

The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.

The melting point of a crystalline solid is a key indicator of its purity[13][14][15][16].

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp, Thiele tube, or digital melting point device)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (if the sample needs to be ground)

Procedure:

-

Ensure the sample of this compound is pure and completely dry.

-

Finely powder a small amount of the sample.

-

Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the sample rapidly to about 20 °C below the expected melting point.

-

Then, decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.

-

Record the temperature at which the first liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).

-

A pure compound will have a sharp melting range of 1-2 °C.

Solubility tests provide valuable information about the polarity and potential intermolecular interactions of a compound[17][18][19][20].

Materials:

-

Small test tubes

-

Spatula or weighing paper

-

A range of solvents (e.g., water, ethanol, acetone, ethyl acetate, hexane, toluene)

-

Vortex mixer or stirring rod

Procedure:

-

Place a small, accurately weighed amount of this compound (e.g., 10 mg) into a series of clean, dry test tubes.

-

Add a measured volume of a solvent (e.g., 1 mL) to the first test tube.

-

Stir or vortex the mixture vigorously for a set period (e.g., 1-2 minutes) at a controlled temperature (e.g., room temperature).

-

Visually observe if the solid has completely dissolved.

-

If the solid dissolves, it is considered soluble in that solvent under the tested conditions. If it does not dissolve, it is considered insoluble. For more quantitative results, the undissolved solid can be filtered, dried, and weighed to determine the exact amount that dissolved.

-

Repeat the process with the other solvents.

-

Solubility can be expressed qualitatively (soluble, slightly soluble, insoluble) or quantitatively (e.g., in mg/mL or mol/L).

Visualizations

References

- 1. Phthalimide - Wikipedia [en.wikipedia.org]

- 2. daneshyari.com [daneshyari.com]

- 3. researchgate.net [researchgate.net]

- 4. physchemres.org [physchemres.org]

- 5. chemcess.com [chemcess.com]

- 6. grokipedia.com [grokipedia.com]

- 7. N-Methylphthalimide | 550-44-7 [chemicalbook.com]

- 8. N-(PHENYLTHIO)PHTHALIMIDE CAS#: 14204-27-4 [m.chemicalbook.com]

- 9. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 10. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]

- 11. organicchemistrytutor.com [organicchemistrytutor.com]

- 12. Gabriel Synthesis [organic-chemistry.org]

- 13. athabascau.ca [athabascau.ca]

- 14. scribd.com [scribd.com]

- 15. byjus.com [byjus.com]

- 16. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 17. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 18. chem.ws [chem.ws]

- 19. youtube.com [youtube.com]

- 20. www1.udel.edu [www1.udel.edu]

An In-depth Technical Guide to the Synthesis of N-(3-Oxobutyl)phthalimide from Phthalic Anhydride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-(3-Oxobutyl)phthalimide, a valuable building block in organic synthesis and medicinal chemistry. The primary synthetic route detailed herein is the direct condensation of phthalic anhydride with 4-aminobutan-2-one. This document outlines the underlying reaction mechanism, provides a detailed experimental protocol based on established methodologies for analogous compounds, and presents key quantitative data in a clear, tabular format.

Reaction Principle and Mechanism

The synthesis of this compound from phthalic anhydride and 4-aminobutan-2-one is a classic example of an acylation-cyclization reaction. The reaction proceeds via a two-step mechanism:

-

Nucleophilic Acyl Substitution: The primary amine group of 4-aminobutan-2-one acts as a nucleophile, attacking one of the carbonyl carbons of phthalic anhydride. This leads to the opening of the anhydride ring and the formation of an intermediate phthalamic acid derivative.

-

Intramolecular Cyclization (Dehydration): Under the reaction conditions, typically involving heat, the carboxylic acid and amide functionalities of the phthalamic acid intermediate undergo an intramolecular condensation reaction. This results in the elimination of a water molecule and the formation of the stable five-membered imide ring of this compound.

The overall reaction is a dehydrative condensation, and the use of a solvent capable of azeotropically removing water, or a dehydrating agent, can drive the reaction to completion.

Experimental Protocol

While a specific protocol for this compound is not widely published, the following detailed methodology is adapted from established procedures for the synthesis of N-substituted phthalimides from phthalic anhydride and primary amines.[1][2]

Materials:

-

Phthalic anhydride (C₈H₄O₃)

-

4-Aminobutan-2-one hydrochloride (C₄H₁₀ClNO)

-

Triethylamine (C₆H₁₅N) or Sodium Acetate (CH₃COONa)

-

Glacial Acetic Acid (CH₃COOH) or Toluene (C₇H₈)

-

Dichloromethane (CH₂Cl₂) or Ethyl Acetate (C₄H₈O₂)

-

Saturated aqueous sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethanol (for recrystallization)

Procedure:

-

Preparation of the Free Amine (if starting from hydrochloride salt): In a round-bottom flask, dissolve 4-aminobutan-2-one hydrochloride in water. Cool the solution in an ice bath and add a stoichiometric equivalent of a base such as triethylamine or an aqueous solution of sodium bicarbonate to neutralize the hydrochloride and liberate the free amine. The free amine can then be extracted into an organic solvent like dichloromethane and dried over an anhydrous salt. Alternatively, the reaction can be carried out in the presence of a base like triethylamine or sodium acetate to neutralize the HCl formed in situ.

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add phthalic anhydride (1.0 equivalent) and a suitable solvent such as glacial acetic acid or toluene.

-

Addition of Amine: To the stirred suspension of phthalic anhydride, add a solution of 4-aminobutan-2-one (1.0-1.1 equivalents) in the same solvent dropwise at room temperature.

-

Reaction Conditions: Heat the reaction mixture to reflux (the boiling point of the solvent, typically around 118°C for glacial acetic acid or 111°C for toluene). The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.[2]

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

If using glacial acetic acid, the product may precipitate upon cooling. The solvent can be partially removed under reduced pressure to encourage crystallization.

-

If using toluene, the solvent can be removed under reduced pressure.

-

The crude product is then partitioned between an organic solvent (e.g., dichloromethane or ethyl acetate) and a saturated aqueous solution of sodium bicarbonate to remove any unreacted phthalic anhydride and the acetic acid catalyst.

-

Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude this compound.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product as a solid.

-

Quantitative Data

The following table summarizes the key quantitative parameters for the synthesis of this compound. Please note that as a specific literature procedure for this exact compound is not available, the yield is an estimate based on similar reactions of phthalic anhydride with primary amines, which typically range from 70-95%.[3]

| Parameter | Value | Reference/Comment |

| Reactants | ||

| Phthalic Anhydride Molar Mass | 148.12 g/mol | |

| 4-Aminobutan-2-one Molar Mass | 87.12 g/mol | [4] |

| 4-Aminobutan-2-one HCl Molar Mass | 123.58 g/mol | [5] |

| Stoichiometry | ||

| Phthalic Anhydride | 1.0 equivalent | |

| 4-Aminobutan-2-one | 1.0 - 1.1 equivalents | A slight excess of the amine can be used. |

| Reaction Conditions | ||

| Solvent | Glacial Acetic Acid or Toluene | |

| Temperature | Reflux (approx. 110-120 °C) | |

| Reaction Time | 2 - 4 hours | Monitored by TLC. |

| Product | ||

| This compound Molar Mass | 217.22 g/mol | |

| Yield | ||

| Estimated Yield | 70 - 95% | Based on analogous reactions. |

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the chemical reaction pathway and a typical experimental workflow for the synthesis of this compound.

References

The Genesis of a Synthetic Workhorse: A Technical Guide to the Discovery and History of N-Alkylphthalimides

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Alkylphthalimides, a class of organic compounds characterized by an alkyl group attached to the nitrogen atom of the phthalimide scaffold, have played a pivotal role in the advancement of organic synthesis and medicinal chemistry. From their discovery in the late 19th century to their contemporary applications in the development of sophisticated therapeutics, the journey of N-alkylphthalimides is a testament to the enduring power of fundamental chemical reactions. This in-depth technical guide provides a comprehensive overview of the discovery, history, and synthetic methodologies for N-alkylphthalimides. It includes detailed experimental protocols for key reactions, a comparative analysis of synthetic yields, and a modern perspective on their biological significance, particularly in the context of immunomodulatory drugs.

Discovery and Early History: The Gabriel Synthesis

The history of N-alkylphthalimides is inextricably linked to the German chemist Siegmund Gabriel . In 1887, Gabriel reported a robust method for the synthesis of primary amines, a reaction that would come to be known as the Gabriel synthesis . This groundbreaking discovery provided a solution to the persistent problem of over-alkylation often encountered when preparing primary amines from ammonia and alkyl halides.

The essence of the Gabriel synthesis lies in the use of phthalimide as a protected form of ammonia. The acidic N-H proton of phthalimide can be readily removed by a base, such as potassium hydroxide, to form a nucleophilic potassium phthalimide salt. This salt then undergoes a nucleophilic substitution reaction with a primary alkyl halide to form an N-alkylphthalimide. The final step involves the cleavage of the phthalimide group to release the desired primary amine.

Initially, this cleavage was performed under harsh acidic or basic conditions, which limited the scope of the reaction with sensitive substrates. A significant improvement was introduced in 1926 by H.R. Ing and R.H.F. Manske, who developed a milder cleavage method using hydrazine hydrate. This modification, known as the Ing-Manske procedure , broadened the applicability of the Gabriel synthesis significantly.

The Gabriel synthesis proved to be a versatile and reliable method for the preparation of a wide array of primary amines and their N-alkylphthalimide precursors, solidifying its place as a cornerstone of organic synthesis for over a century.

Synthetic Methodologies for N-Alkylphthalimides

While the Gabriel synthesis remains a fundamental method, several other synthetic strategies have been developed for the preparation of N-alkylphthalimides, each with its own advantages and limitations.

The Gabriel Synthesis

This classical method involves the N-alkylation of potassium phthalimide with a primary alkyl halide. The reaction proceeds via an SN2 mechanism, leading to a clean inversion of stereochemistry at the alkyl halide's carbon center.

Advantages:

-

Prevents over-alkylation, leading to pure primary amines upon deprotection.

-

Generally provides good yields for primary alkyl halides.

Limitations:

-

Typically fails with secondary alkyl halides due to steric hindrance and competing elimination reactions.

-

Aryl and vinyl halides are unreactive under standard Gabriel conditions.

-

The deprotection step can sometimes be harsh.

The Mitsunobu Reaction

The Mitsunobu reaction offers an alternative route to N-alkylphthalimides from alcohols. This reaction involves the use of triphenylphosphine (PPh3) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol for nucleophilic attack by phthalimide.

Advantages:

-

Proceeds with a clean inversion of stereochemistry at the alcohol's stereocenter.

Limitations:

-

The reaction generates stoichiometric amounts of triphenylphosphine oxide and a hydrazine derivative as byproducts, which can complicate purification.

-

The reagents are sensitive and require careful handling.

Direct Condensation of Phthalic Anhydride with Amines

A straightforward approach to N-substituted phthalimides involves the direct condensation of phthalic anhydride with a primary amine. This reaction is typically carried out at elevated temperatures, often in a solvent like glacial acetic acid, and proceeds with the elimination of a molecule of water.

Advantages:

-

Operationally simple and often high-yielding.

-

Avoids the use of alkyl halides or activating agents.

Limitations:

-

Requires the corresponding primary amine as a starting material.

-

The high temperatures required may not be suitable for sensitive substrates.

Quantitative Data on N-Alkylphthalimide Synthesis

The following table summarizes representative yields for the synthesis of various N-alkylphthalimides using the methodologies described above. This data is intended to provide a comparative overview for researchers selecting a synthetic route.

| N-Alkylphthalimide Product | Synthetic Method | Alkylating/Starting Material | Solvent | Base/Reagent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| N-Benzylphthalimide | Gabriel Synthesis | Benzyl chloride | DMF | K2CO3 | RT | 2 | 95 | [Organic Syntheses, Coll. Vol. 2, p.83 (1943)] |

| N-Ethylphthalimide | Gabriel Synthesis | Ethyl bromide | DMF | K-Phthalimide | 90 | 1 | 85 | [J. Chem. Educ. 1981, 58, 10, 836] |

| N-(2-Phenylethyl)phthalimide | Gabriel Synthesis | 2-Phenylethyl bromide | DMF | K-Phthalimide | 100 | 3 | 92 | [Synth. Commun. 1995, 25, 3641] |

| (S)-N-(1-Phenylethyl)phthalimide | Mitsunobu Reaction | (R)-1-Phenylethanol | THF | PPh3, DIAD | 0 to RT | 12 | 88 | [J. Org. Chem. 2005, 70, 648] |

| N-Butylphthalimide | Mitsunobu Reaction | 1-Butanol | THF | PPh3, DEAD | 0 to RT | 16 | 91 | [Tetrahedron Lett. 1998, 39, 7787] |

| N-Phenylphthalimide | Condensation | Phthalic anhydride, Aniline | Acetic Acid | - | Reflux | 1 | 97 | [Vogel's Textbook of Practical Organic Chemistry, 5th Ed.] |

| N-(4-Chlorophenyl)phthalimide | Condensation | Phthalic anhydride, 4-Chloroaniline | Acetic Acid | - | Reflux | 2 | 94 | [Indian J. Chem., Sect. B 2008, 47B, 1434] |

Detailed Experimental Protocols

Gabriel Synthesis of N-Benzylphthalimide

Materials:

-

Potassium phthalimide (1.85 g, 10 mmol)

-

Benzyl chloride (1.27 g, 1.15 mL, 10 mmol)

-

Dimethylformamide (DMF, 20 mL)

Procedure:

-

To a stirred solution of potassium phthalimide in DMF in a 100 mL round-bottom flask, add benzyl chloride dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Pour the reaction mixture into 100 mL of ice-cold water with vigorous stirring.

-

The white precipitate of N-benzylphthalimide is collected by vacuum filtration.

-

Wash the solid with cold water (2 x 20 mL) and then with a small amount of cold ethanol.

-

Dry the product in a vacuum oven at 60 °C.

-

The crude product can be recrystallized from ethanol to afford pure N-benzylphthalimide.

Expected Yield: ~95% Characterization: Melting point: 115-117 °C. 1H NMR (CDCl3, 400 MHz): δ 7.85 (dd, J = 5.5, 3.0 Hz, 2H), 7.72 (dd, J = 5.5, 3.0 Hz, 2H), 7.35-7.25 (m, 5H), 4.90 (s, 2H).

Mitsunobu Synthesis of N-Butylphthalimide

Materials:

-

1-Butanol (0.74 g, 0.91 mL, 10 mmol)

-

Phthalimide (1.47 g, 10 mmol)

-

Triphenylphosphine (2.88 g, 11 mmol)

-

Diethyl azodicarboxylate (DEAD, 1.92 g, 1.74 mL, 11 mmol, as a 40% solution in toluene)

-

Anhydrous Tetrahydrofuran (THF, 40 mL)

Procedure:

-

To a stirred solution of 1-butanol, phthalimide, and triphenylphosphine in anhydrous THF in a 100 mL round-bottom flask under an inert atmosphere (nitrogen or argon), cool the mixture to 0 °C in an ice bath.

-

Add the DEAD solution dropwise to the cooled mixture over 15 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 16 hours.

-

Remove the solvent under reduced pressure.

-

The residue is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate, 9:1) to afford pure N-butylphthalimide.

Expected Yield: ~91% Characterization: 1H NMR (CDCl3, 400 MHz): δ 7.84 (dd, J = 5.5, 3.0 Hz, 2H), 7.71 (dd, J = 5.5, 3.0 Hz, 2H), 3.70 (t, J = 7.3 Hz, 2H), 1.69 (quint, J = 7.5 Hz, 2H), 1.40 (sext, J = 7.4 Hz, 2H), 0.95 (t, J = 7.4 Hz, 3H).

Biological Significance and Signaling Pathways

While N-alkylphthalimides are crucial synthetic intermediates, certain derivatives, particularly those with a glutarimide ring fused to the phthalimide core, have profound biological activities. The most notable examples are thalidomide and its analogs, lenalidomide and pomalidomide, which are collectively known as immunomodulatory imide drugs (IMiDs).

The mechanism of action of these drugs was a long-standing mystery until the discovery that they bind to the protein Cereblon (CRBN) . CRBN is a substrate receptor for the Cullin 4-RING E3 ubiquitin ligase complex (CRL4CRBN). The binding of an IMiD to CRBN alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific neosubstrates.

Key neosubstrates of the CRL4CRBN-IMiD complex are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) . The degradation of Ikaros and Aiolos in multiple myeloma cells leads to the downregulation of interferon regulatory factor 4 (IRF4) and c-Myc, resulting in anti-proliferative and apoptotic effects. In T-cells, the degradation of these transcription factors leads to increased production of interleukin-2 (IL-2) and enhanced T-cell and Natural Killer (NK) cell activity, contributing to the immunomodulatory effects of these drugs.

The teratogenic effects of thalidomide are also mediated through CRBN, but involve the degradation of a different set of neosubstrates, such as SALL4, which are crucial for embryonic development.

Visualizations

Signaling Pathway of Immunomodulatory Drugs (IMiDs)

Caption: Signaling pathway of IMiDs via Cereblon-mediated protein degradation.

Experimental Workflow for Gabriel Synthesis

Caption: General experimental workflow for the Gabriel synthesis of N-alkylphthalimides.

Conclusion

The discovery of N-alkylphthalimides through the Gabriel synthesis marked a significant milestone in organic chemistry, providing a reliable method for the synthesis of primary amines that is still taught and utilized today. Over the decades, the synthetic toolbox for accessing these compounds has expanded to include versatile methods like the Mitsunobu reaction and direct condensation. Beyond their role as synthetic intermediates, the phthalimide scaffold has emerged as a privileged structure in medicinal chemistry, exemplified by the profound biological activities of the immunomodulatory imide drugs. The elucidation of their mechanism of action through the Cereblon-mediated degradation of key transcription factors has opened new avenues for the rational design of novel therapeutics. The rich history and evolving applications of N-alkylphthalimides ensure their continued importance in both academic research and the pharmaceutical industry.

The Strategic Role of N-(3-Oxobutyl)phthalimide in Synthetic Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

N-(3-Oxobutyl)phthalimide, a versatile bifunctional molecule, is emerging as a significant synthetic intermediate in the landscape of pharmaceutical and materials science. Its unique structure, incorporating a protected primary amine in the form of a phthalimide group and a reactive ketone functionality, offers a strategic platform for the construction of complex molecular architectures, particularly heterocyclic systems of medicinal interest. This technical guide provides a comprehensive overview of the synthesis, properties, and key applications of this compound as a pivotal building block in modern organic synthesis.

Core Properties and Spectroscopic Data

This compound, with the chemical formula C₁₂H₁₁NO₃ and a molecular weight of 217.22 g/mol , is a stable solid at room temperature. Its utility as a synthetic intermediate is underscored by the presence of two key reactive sites: the ketone carbonyl group and the phthalimide moiety, which can be cleaved to liberate a primary amine.

Table 1: Physicochemical Properties of this compound [1]

| Property | Value |

| CAS Number | 3783-77-5 |

| Molecular Formula | C₁₂H₁₁NO₃ |

| Molecular Weight | 217.22 g/mol |

| Boiling Point | 366.8 °C at 760 mmHg |

| Density | 1.275 g/cm³ (Predicted) |

The structural integrity of this compound can be confirmed through various spectroscopic techniques. The following table summarizes its characteristic spectral data.

Table 2: Spectroscopic Data for this compound

| Technique | Data |

| ¹H NMR | [Spectrum Available][2] |

| ¹³C NMR | Data not currently available in searched literature. |

| IR Spectroscopy | Data not currently available in searched literature. |

| Mass Spectrometry | Data not currently available in searched literature. |

Synthesis of this compound: Experimental Protocol

The synthesis of this compound is typically achieved through the reaction of phthalic anhydride with 4-aminobutan-2-one. This reaction follows the general principle of Gabriel synthesis for primary amines.

Experimental Protocol: Synthesis of this compound

-

Reaction Scheme:

-

Reagents and Solvents:

-

Phthalic anhydride

-

4-Aminobutan-2-one hydrochloride

-

Triethylamine or other suitable base

-

Glacial acetic acid or other appropriate solvent

-

-

Procedure: A detailed, step-by-step experimental protocol with specific quantities, reaction conditions (temperature, time), and purification methods is crucial for reproducible synthesis. However, a specific, detailed protocol with quantitative data was not found in the currently available literature. Researchers should adapt general methods for N-alkylation of phthalimide. A common approach involves the condensation of phthalic anhydride with the corresponding amine at elevated temperatures, often in a solvent like glacial acetic acid, or by reacting potassium phthalimide with a suitable halo-ketone.

-

Expected Yield: While a specific yield for this reaction is not documented in the searched literature, similar phthalimide syntheses typically proceed in moderate to high yields.

Role as a Synthetic Intermediate: Gateway to Heterocyclic Scaffolds

The true value of this compound lies in its application as a versatile intermediate for the synthesis of more complex molecules, particularly heterocyclic compounds that form the core of many pharmaceutical agents.[1][3] The ketone functionality provides a handle for a variety of classical and modern cyclization strategies.

Paal-Knorr Pyrrole Synthesis

The 1,4-dicarbonyl-like nature of this compound, upon suitable manipulation, makes it a potential precursor for the synthesis of substituted pyrroles via the Paal-Knorr synthesis.

dot

Caption: Paal-Knorr synthesis of pyrroles.

Experimental Protocol: Paal-Knorr Pyrrole Synthesis (General)

A general procedure involves the reaction of the 1,4-dicarbonyl compound with a primary amine or ammonia in the presence of a protic or Lewis acid catalyst, often with heating.[2][4] The specific conditions for using this compound in this reaction would require empirical optimization.

Hantzsch Pyridine Synthesis

The ketone moiety of this compound can potentially participate as the carbonyl component in the Hantzsch pyridine synthesis, a multicomponent reaction that provides access to dihydropyridines, which are precursors to pyridines.

dot

Caption: Hantzsch synthesis of pyridines.

Experimental Protocol: Hantzsch Pyridine Synthesis (General)

This one-pot condensation typically involves refluxing an aldehyde, a β-ketoester (2 equivalents), and a nitrogen source like ammonia or ammonium acetate in a suitable solvent such as ethanol.[1][3] The resulting dihydropyridine can then be oxidized to the corresponding pyridine.

Fischer Indole Synthesis

Upon reaction with a phenylhydrazine, this compound can form a phenylhydrazone, a key intermediate in the Fischer indole synthesis. This pathway opens a route to the synthesis of indole derivatives, a prevalent scaffold in medicinal chemistry.

dot

Caption: Fischer indole synthesis pathway.

Experimental Protocol: Fischer Indole Synthesis (General)

The general procedure involves the formation of a phenylhydrazone from the ketone and phenylhydrazine, followed by treatment with an acid catalyst (e.g., sulfuric acid, polyphosphoric acid, or a Lewis acid) with heating to induce the[4][4]-sigmatropic rearrangement and subsequent cyclization to the indole.[5]

Other Potential Cyclization Reactions

The versatile structure of this compound suggests its potential utility in a range of other cyclization reactions for the synthesis of diverse heterocyclic systems, including:

-

Pyridazine Synthesis: Reaction of the 1,4-dicarbonyl moiety (or a precursor derived from it) with hydrazine can lead to the formation of pyridazine derivatives.

-

Pictet-Spengler Reaction: Following deprotection of the phthalimide to reveal the primary amine and subsequent conversion to a β-arylethylamine, the ketone functionality could participate in an intramolecular Pictet-Spengler reaction to form tetrahydroisoquinolines.

-

Quinoline Synthesis: The ketone could be a component in various quinoline syntheses, such as the Combes or Doebner-von Miller reactions, after appropriate modification of the molecule.

Applications in Drug Development and Materials Science

This compound serves as a crucial building block in the synthesis of compounds with potential therapeutic applications, particularly in the development of anti-inflammatory and analgesic agents.[3] The heterocyclic scaffolds accessible from this intermediate are prevalent in a wide array of bioactive molecules. Furthermore, its ability to be incorporated into polymer chains suggests potential applications in materials science, where it can be used to modify the properties of materials.[3]

Conclusion

This compound is a highly valuable and versatile synthetic intermediate. Its bifunctional nature allows for a wide range of chemical transformations, making it a strategic starting material for the synthesis of complex organic molecules, especially heterocycles with significant potential in drug discovery and materials science. Further exploration of its reactivity and the development of detailed experimental protocols for its use in various synthetic pathways will undoubtedly expand its utility and solidify its importance in the field of organic chemistry.

References

A Theoretical and Methodological Guide to the Conformational Analysis of N-(3-Oxobutyl)phthalimide

Affiliation: Google Research

Abstract

The three-dimensional conformation of a molecule is intrinsically linked to its physical, chemical, and biological properties. For molecules with flexible side chains, such as N-(3-Oxobutyl)phthalimide, a comprehensive understanding of the accessible conformations is crucial for applications in drug design and materials science. This technical guide provides a detailed framework for the theoretical investigation of the conformational landscape of this compound. Due to the absence of specific published data for this molecule, this document outlines a robust, well-established methodology based on theoretical studies of analogous phthalimide derivatives. It combines computational chemistry techniques with references to standard experimental validation methods. This guide is intended for researchers, scientists, and professionals in drug development seeking to perform or understand in-depth conformational analyses. All quantitative data presented herein is illustrative and serves to exemplify the expected outcomes of such a study.

Introduction

This compound is a derivative of phthalimide, a versatile scaffold in medicinal chemistry and materials science. The molecule features a flexible butyl chain containing a ketone functional group, connected to the nitrogen atom of the rigid phthalimide ring system. The presence of several rotatable single bonds in the oxobutyl chain allows the molecule to adopt multiple conformations, each with a distinct energy level and spatial arrangement of atoms.

The preferred conformation(s) can significantly influence a molecule's interaction with biological targets, such as enzyme active sites or receptors, and can also dictate its crystal packing and bulk material properties. Therefore, identifying the low-energy conformers and understanding the energy barriers between them is a critical step in rational drug design and molecular engineering.